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Introduction

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a water-soluble, far-red fluorescent dye renowned for its high
photostability and bright fluorescence emission, making it an exceptional choice for labeling a
diverse range of biomolecules, including proteins, antibodies, and peptides.[1] Its spectral
properties, with an absorption maximum around 675 nm and an emission peak at
approximately 694 nm, fall within the near-infrared (NIR) window, a region with minimal
background autofluorescence in biological samples.[1] This characteristic is particularly
advantageous for in vivo imaging and other sensitive fluorescence-based assays.[2][3]

This document provides detailed protocols and application notes on the efficient labeling of
biomolecules using Sulfo-Cyanine5.5 carboxylic acid. While the pre-activated NHS-ester
form of Sulfo-Cy5.5 is commonly used for its straightforward reaction with primary amines,
direct labeling with the carboxylic acid form, following activation, offers a cost-effective and
versatile alternative. The protocols herein describe the activation of Sulfo-Cyanine5.5
carboxylic acid using the EDC/Sulfo-NHS chemistry and the subsequent conjugation to
amine-containing biomolecules.

Quantitative Data Summary

The efficiency of a labeling reaction is typically determined by the Degree of Substitution
(DOS), which represents the average number of dye molecules conjugated to each
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biomolecule.[4][5] The optimal DOS varies depending on the application and the specific
biomolecule, with a general range of 2 to 10 being recommended for most antibodies to avoid
fluorescence quenching and loss of biological activity.[4][6] The following tables summarize the
key parameters and recommended starting conditions for achieving efficient labeling with
Sulfo-Cyanine5.5 carboxylic acid.

Table 1: Properties of Sulfo-Cyanine5.5

Property Value Reference
Excitation Maximum (Aex) ~675 nm [1]
Emission Maximum (Aem) ~694 nm [1]

Molar Extinction Coefficient (g) ~235,000 cm—tM—1

Molecular Weight ~1017.31 Da

Solubility High in water and DMSO [2]

Table 2: Recommended Reaction Conditions for Protein Labeling
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Sulfo-Cy5.5 Carboxylic Sulfo-Cy5.5 NHS Ester (for
Acid (with EDC/Sulfo-NHS) comparison)

Parameter

Activation Step

Activation Buffer MES Buffer (0.1 M), pH 4.5-6.0  Not Applicable
EDC Molar Excess 10-50 fold over dye Not Applicable
Sulfo-NHS Molar Excess 2-5 fold over EDC Not Applicable
o ] 15-30 minutes at room )
Activation Time Not Applicable
temperature

Labeling Step

PBS (pH 7.2-8.5) or PBS (pH 7.2-8.5) or
Labeling Buffer Bicarbonate Buffer (pH 8.3- Bicarbonate Buffer (pH 8.3-
8.5) 8.5)
Dye:Protein Molar Ratio 5:1t0 20:1 5:1to 20:1[6][7]
Protein Concentration 2-10 mg/mL[5] 2-10 mg/mL[6]

) i 1-2 hours at room temperature  1-2 hours at room
Reaction Time _
or overnight at 4°C temperature[7]

Quenching Reagent Hydroxylamine, Tris, or Glycine  Hydroxylamine, Tris, or Glycine

Experimental Protocols

Protocol 1: Activation of Sulfo-Cyanine5.5 Carboxylic
Acid

This protocol describes the activation of the carboxylic acid group of Sulfo-Cyanine5.5 using 1-

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysulfosuccinimide (Sulfo-
NHS) to form a more stable, amine-reactive Sulfo-NHS ester.

Materials:

e Sulfo-Cyanine5.5 carboxylic acid
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-Hydroxysulfosuccinimide (Sulfo-NHS)

Anhydrous Dimethylsulfoxide (DMSO)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
Procedure:

e Prepare a stock solution of Sulfo-Cyanine5.5 carboxylic acid in anhydrous DMSO (e.g., 10
mg/mL).

e Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation
Buffer.

¢ In a microcentrifuge tube, add the desired amount of Sulfo-Cyanine5.5 carboxylic acid
stock solution.

¢ Add the Activation Buffer to the tube.

o Add the EDC solution to the reaction mixture to achieve a 10-50 fold molar excess over the

dye.

o Add the Sulfo-NHS solution to the reaction mixture to achieve a 2-5 fold molar excess over
EDC.

o Vortex the mixture gently and incubate for 15-30 minutes at room temperature, protected
from light.

e The activated Sulfo-Cyanine5.5 is now ready for conjugation to the amine-containing
biomolecule. For best results, use the activated dye immediately.

Protocol 2: Labeling of Proteins with Activated Sulfo-
Cyanineb.5

This protocol details the conjugation of the activated Sulfo-Cyanine5.5 to a protein containing
primary amines (e.g., lysine residues).
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Materials:

Activated Sulfo-Cyanine5.5 solution (from Protocol 1)

Protein to be labeled (in an amine-free buffer, e.g., PBS)

Labeling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.5, or 0.1 M sodium
bicarbonate buffer, pH 8.3-8.5.

Quenching Buffer: 1 M Tris-HCI, pH 8.0, or 1 M Glycine.

Purification column (e.g., Sephadex G-25)

Procedure:

Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the
buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with PBS.

Adjust the pH of the protein solution to 7.2-8.5 using the Labeling Buffer if necessary.

Add the freshly prepared activated Sulfo-Cyanine5.5 solution to the protein solution. The
recommended starting molar ratio of dye to protein is between 5:1 and 20:1.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle
stirring or rotation, protected from light.

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and
incubate for 30-60 minutes at room temperature.

Purify the labeled protein from the unreacted dye and byproducts using a size-exclusion
chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

Collect the colored fractions corresponding to the labeled protein.

Protocol 3: Determination of Labeling Efficiency (Degree
of Substitution)
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The Degree of Substitution (DOS) can be calculated using absorbance measurements of the
purified conjugate.

Procedure:

e Measure the absorbance of the purified Sulfo-Cy5.5-protein conjugate at 280 nm (Az2s0) and
675 nm (Ae7s) using a spectrophotometer.

o Calculate the concentration of the protein using the following formula: Protein Concentration
(M) = [Az2s0 - (Ae75 x CF)] / £_protein where:

o CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for
Cy5.5).

o g _protein is the molar extinction coefficient of the protein at 280 nm.

o Calculate the concentration of the dye using the following formula: Dye Concentration (M) =
Ae7s [ €_dye where:

o ¢_dye is the molar extinction coefficient of Sulfo-Cyanine5.5 at 675 nm (~235,000
cm~iM™1).

o Calculate the DOS: DOS = Dye Concentration (M) / Protein Concentration (M)

Visualizations
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Experimental workflow for labeling proteins with Sulfo-Cyanine5.5 carboxylic acid.
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In Vivo Tumor Targeting and Imaging
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Hypothetical signaling pathway for in vivo tumor imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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